H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH
Description
H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH is an octapeptide with the sequence Ile-Met-Gln-Val-Pro-Phe-Ser-Val. Its molecular formula is C₄₃H₆₈N₁₀O₁₁S (calculated molecular weight: ~920.14 g/mol). Key structural features include:
- Hydrophobic residues: N-terminal Ile and Met, C-terminal Val.
- Proline: Introduces structural rigidity.
- Polar residues: Gln and Ser, which may enhance solubility.
Properties
Molecular Formula |
C43H69N9O11S |
|---|---|
Molecular Weight |
920.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H69N9O11S/c1-8-25(6)33(45)41(60)47-28(18-20-64-7)36(55)46-27(16-17-32(44)54)37(56)50-34(23(2)3)42(61)52-19-12-15-31(52)40(59)48-29(21-26-13-10-9-11-14-26)38(57)49-30(22-53)39(58)51-35(24(4)5)43(62)63/h9-11,13-14,23-25,27-31,33-35,53H,8,12,15-22,45H2,1-7H3,(H2,44,54)(H,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)(H,62,63)/t25-,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 |
InChI Key |
OICVWMLSLIUBQC-AHWKTCAKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Scientific Research Applications
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert their effects. The pathways involved may include signal transduction, cellular communication, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH with structurally or functionally related peptides from the evidence:
Key Observations
Sequence and Structural Features
- Proline-rich motifs : Both the target peptide and H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH contain multiple Pro residues, which may influence secondary structure (e.g., β-turns) .
- Hydrophobic clusters : The target’s N-terminal Ile-Met and C-terminal Val resemble bitter peptides like H-Val-Val-Val-Pro-Pro-Phe-Leu-OH, where hydrophobic residues (Val, Phe) enhance bitterness .
- Polar vs. non-polar balance: The target’s Gln and Ser contrast with purely hydrophobic peptides (e.g., H-Val-Val-Val-Pro-Pro-Phe-Leu-OH), suggesting differences in solubility or receptor specificity.
Bioactivity Insights
- Anticancer activity: Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] inhibits lung cancer cells (IC₅₀: 10–30 µg/mL), highlighting the role of cyclization and non-standard amino acids (Thz) in bioactivity—features absent in the linear target peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
